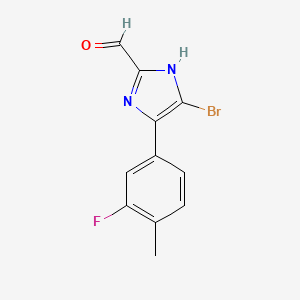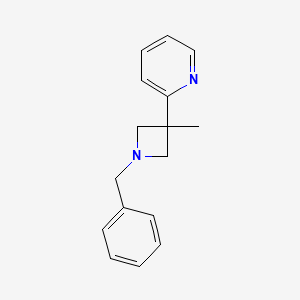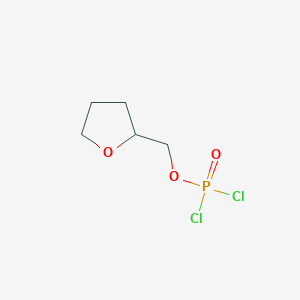![molecular formula C15H25N5O4 B13700053 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted pyrazole ring, and a piperazine moiety
Méthodes De Préparation
The synthesis of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form new carbon-nitrogen bonds.
Applications De Recherche Scientifique
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine .
Comparaison Avec Des Composés Similaires
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can be compared with other similar compounds such as:
1-Boc-4-(6-nitro-3-pyridyl)piperazine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
1-Boc-3-(4-nitro-1-pyrazolyl)azetidine: Contains an azetidine ring instead of a piperazine ring.
1-Boc-4-(5-nitro-2-pyridyl)piperazine: Features a nitro-substituted pyridine ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the nitro-pyrazole moiety and its potential impact on biological activity.
Propriétés
Formule moléculaire |
C15H25N5O4 |
|---|---|
Poids moléculaire |
339.39 g/mol |
Nom IUPAC |
tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)18-9-7-17(8-10-18)5-4-6-19-12-13(11-16-19)20(22)23/h11-12H,4-10H2,1-3H3 |
Clé InChI |
BHLCUMWEWLXMDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)

![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)










